molecular formula C28H34ClN3O B11998268 1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride CAS No. 33456-27-8

1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride

Cat. No.: B11998268
CAS No.: 33456-27-8
M. Wt: 464.0 g/mol
InChI Key: CBZTWGIUSIBDHB-UHFFFAOYSA-N
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Description

1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride is a synthetic organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available chemicals, and the synthesis may involve:

    Formation of the indolinone core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.

    Introduction of the benzylethylamino group: This step may involve nucleophilic substitution reactions where a benzylethylamine is introduced to the indolinone core.

    Addition of the dimethylaminopropyl group: This can be done through alkylation reactions using dimethylaminopropyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can speed up the reaction and improve yield.

    Control of reaction temperature and pressure: These parameters are crucial for ensuring the reaction proceeds efficiently.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in the manufacture of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: The compound may bind to receptors on cell surfaces, triggering a cellular response.

    Ion channels: The compound may modulate the activity of ion channels, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride
  • 1-(Benzylethylamino)-3-(3-(methylamino)propyl)-3-phenyl-2-indolinone hydrochloride

Uniqueness

1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

33456-27-8

Molecular Formula

C28H34ClN3O

Molecular Weight

464.0 g/mol

IUPAC Name

3-[1-[benzyl(ethyl)amino]-2-oxo-3-phenylindol-3-yl]propyl-dimethylazanium;chloride

InChI

InChI=1S/C28H33N3O.ClH/c1-4-30(22-23-14-7-5-8-15-23)31-26-19-12-11-18-25(26)28(27(31)32,20-13-21-29(2)3)24-16-9-6-10-17-24;/h5-12,14-19H,4,13,20-22H2,1-3H3;1H

InChI Key

CBZTWGIUSIBDHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)N2C3=CC=CC=C3C(C2=O)(CCC[NH+](C)C)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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